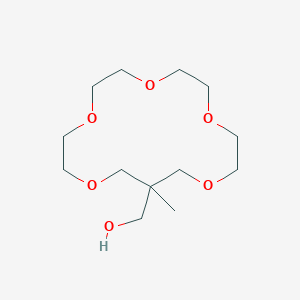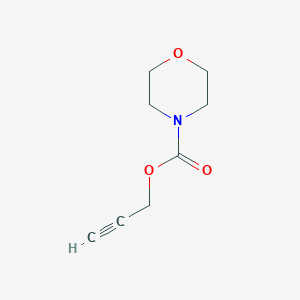![molecular formula C18H22O4S2 B14315881 2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) CAS No. 113695-02-6](/img/structure/B14315881.png)
2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) is an organic compound characterized by the presence of two phenolic groups connected via a disulfide bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) typically involves the reaction of 6-methoxy-4-methylphenol with a disulfide-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the phenolic groups.
Wissenschaftliche Forschungsanwendungen
2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to modulate redox states in biological systems.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Utilized as an additive in materials to enhance their stability and resistance to oxidative degradation.
Wirkmechanismus
The mechanism by which 2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) exerts its effects is primarily related to its redox properties. The disulfide bridge can undergo reversible oxidation and reduction, allowing the compound to act as a redox buffer. This property is particularly useful in biological systems where maintaining redox balance is crucial. The phenolic groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Disulfanediylbis(N-methylbenzamide): Similar disulfide bridge but different substituents on the aromatic rings.
2,2’-Disulfanediylbis(4-methylaniline): Contains amino groups instead of methoxy groups.
2,2’-Disulfanediylbis(methylenethiazole-4,2-diyl)diguanidine: Different heterocyclic structure.
Uniqueness
2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) is unique due to the presence of methoxy and methyl groups on the phenolic rings, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance the compound’s antioxidant properties and its ability to interact with biological molecules.
Eigenschaften
CAS-Nummer |
113695-02-6 |
|---|---|
Molekularformel |
C18H22O4S2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
2-[[(2-hydroxy-3-methoxy-5-methylphenyl)methyldisulfanyl]methyl]-6-methoxy-4-methylphenol |
InChI |
InChI=1S/C18H22O4S2/c1-11-5-13(17(19)15(7-11)21-3)9-23-24-10-14-6-12(2)8-16(22-4)18(14)20/h5-8,19-20H,9-10H2,1-4H3 |
InChI-Schlüssel |
SCZJWLKIERLXMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)OC)O)CSSCC2=C(C(=CC(=C2)C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


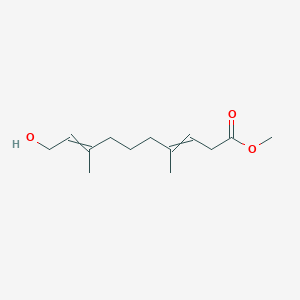
![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
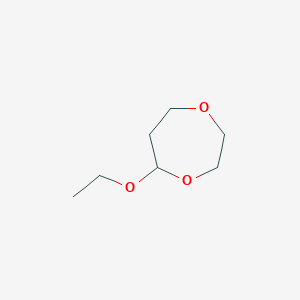
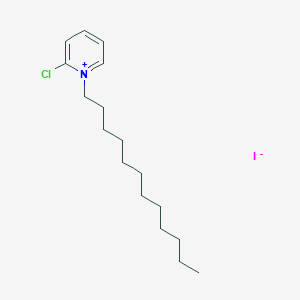
![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14315842.png)
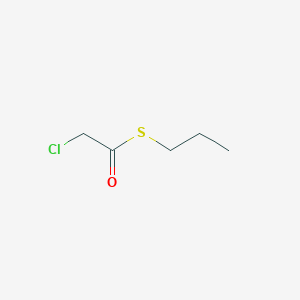
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)
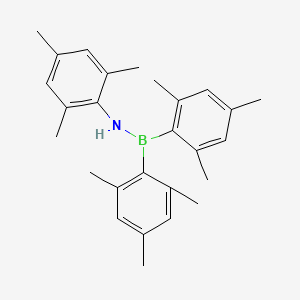
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)
